molecular formula C26H24ClFN2O2 B10928967 1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10928967
M. Wt: 450.9 g/mol
InChI Key: RCNQHKXWUDTKHD-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloro-6-fluorobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by further functionalization to introduce the 4-ethyl and 3,5-bis(4-methoxyphenyl) groups .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24ClFN2O2

Molecular Weight

450.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H24ClFN2O2/c1-4-21-25(17-8-12-19(31-2)13-9-17)29-30(16-22-23(27)6-5-7-24(22)28)26(21)18-10-14-20(32-3)15-11-18/h5-15H,4,16H2,1-3H3

InChI Key

RCNQHKXWUDTKHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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